molecular formula C20H30Cl2N2 B1610701 N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride CAS No. 258278-23-8

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride

Cat. No.: B1610701
CAS No.: 258278-23-8
M. Wt: 369.4 g/mol
InChI Key: XGUXEGGUYYIIMC-UHFFFAOYSA-N
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Description

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride (hereafter referred to as TMEDA·2HCl) is a chiral diamine salt with the molecular formula C₂₀H₃₀Cl₂N₂ and a molecular weight of 369.374 g/mol . Its structure features two mesityl (2,4,6-trimethylphenyl) groups attached to an ethane-1,2-diamine backbone, protonated as a dihydrochloride salt. The (R,R)-enantiomer is commercially available with 99% enantiomeric excess (ee), making it valuable in asymmetric catalysis .

Properties

IUPAC Name

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2.2ClH/c1-13-9-15(3)19(16(4)10-13)21-7-8-22-20-17(5)11-14(2)12-18(20)6;;/h9-12,21-22H,7-8H2,1-6H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUXEGGUYYIIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCCNC2=C(C=C(C=C2C)C)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477683
Record name AGN-PC-0NHSV1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258278-23-8
Record name AGN-PC-0NHSV1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

  • Reagents: 2,4,6-trimethylaniline (mesitylaniline) and 40% aqueous glyoxal.
  • Solvent: Methanol or ethanol.
  • Conditions: The aniline is dissolved in methanol, and an equimolar amount of glyoxal solution is added, often with a catalytic amount of formic acid to promote condensation.
  • Reaction: The mixture is stirred at room temperature for several hours (typically 3–24 hours), resulting in the formation of a yellow precipitate of the diimine.
  • Isolation: The precipitate is filtered, washed with methanol, and dried under vacuum.

This step forms the Schiff base intermediate, N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine, which is a key precursor for the diamine.

Reduction to N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine

  • Reagents: Sodium borohydride (NaBH4) or other mild reducing agents.
  • Solvent: Tetrahydrofuran (THF) or methanol.
  • Procedure: The diimine is suspended in THF and cooled to 0 °C. Sodium borohydride is added portionwise, and the mixture is stirred for 16 hours at room temperature, followed by reflux for 3 hours under nitrogen atmosphere.
  • Work-up: After completion, the reaction mixture is cooled, and hydrochloric acid solution (3 M) is added dropwise until effervescence ceases, causing precipitation of the diamine dihydrochloride salt.
  • Isolation: The precipitate is collected by suction filtration and recrystallized from ethanol to afford the pure N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride as a white powder with yields around 74%.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Diimine formation 2,4,6-trimethylaniline + 40% glyoxal + formic acid Methanol Room temperature 3–24 hours Not specified Yellow precipitate forms
Diimine reduction Sodium borohydride (NaBH4) THF 0 °C → reflux 16 h + 3 h ~74 Under nitrogen, followed by HCl addition
Diamine dihydrochloride isolation 3 M HCl addition, filtration, recrystallization Ethanol (recrystallization) Room temperature White powder, m.p. 117–120 °C

Research Findings and Notes

  • The reduction step using sodium borohydride is critical for obtaining the diamine with high purity and yield. The controlled addition of hydrochloric acid converts the free diamine into its dihydrochloride salt, which is more stable and easier to handle.
  • Spectroscopic data (1H and 13C NMR) confirm the structure and purity of the product, consistent with literature values.
  • The melting point range of 117–120 °C is a reliable indicator of product purity.
  • The method is scalable and has been reproduced in multiple research laboratories, indicating robustness.
  • Alternative reductants or conditions may be explored but sodium borohydride remains the most commonly used due to its mildness and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride is utilized in several scientific research areas:

1. Catalysis:

  • This compound can form stable complexes with metal ions, enhancing catalytic activity in various reactions. It is particularly useful in organic synthesis where metal-catalyzed reactions are employed.

2. Organic Synthesis:

  • The compound acts as a versatile building block in organic chemistry for synthesizing more complex molecules. Its ability to undergo oxidation and reduction allows it to serve as a precursor for various functionalized compounds.

3. Material Science:

  • In polymer chemistry, this compound is used as a curing agent for epoxy resins. Its amine functionalities contribute to cross-linking processes that enhance the mechanical properties of polymers.

4. Biological Studies:

  • Preliminary studies suggest potential applications in biochemistry where it may interact with specific biological pathways or act as a ligand in biochemical assays.

Case Study 1: Catalytic Applications

In a study examining the catalytic properties of amines in organic transformations, N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine was shown to significantly enhance the yield of desired products in reactions involving carbon-carbon bond formation. The compound's unique structure allowed for effective coordination with transition metals, facilitating smoother reaction pathways.

Case Study 2: Polymer Development

Research on epoxy resin formulations revealed that incorporating this compound as a curing agent resulted in improved thermal stability and mechanical strength compared to standard formulations without this additive. The study highlighted how varying the concentration of the amine affected the final properties of the cured resin.

Mechanism of Action

The mechanism of action of N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in various catalytic and biochemical processes . Its ability to act as a ligand allows it to modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Core Structural Variations

  • Steric Bulk : TMEDA·2HCl’s mesityl groups provide significant steric hindrance, unlike Schiff base ligands such as N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine (L1) or N,N'-bis(3-nitrobenzylidene)ethane-1,2-diamine (L2) , which feature planar aromatic substituents .
  • Electronic Effects : Compared to fluorinated analogues like N,N'-bis(2,4,6-trifluorophenyl)ethane-1,2-diamine (B1) , TMEDA·2HCl’s mesityl groups are electron-donating, altering the electronic environment in metal complexes .

Coordination Chemistry and Catalytic Performance

Metal Complex Formation

  • Pd(II) Complexes : TMEDA·2HCl forms Pd(II) complexes effective in Suzuki-Miyaura cross-coupling (SMC) of aryl chlorides with 0.01 mol% loading and 90–95% yields . In contrast, Schiff base ligands (L1, L2) form 2:1 ligand-to-metal ratios with Cu(II), Co(II), and Cd(II), favoring octahedral geometries .
  • Ni(II) Complexes : Porous organic polymer-based Ni(II)-α-diimine catalysts derived from TMEDA analogues show comparable SMC activity but lower thermal stability .

Asymmetric Catalysis

  • OsO4 Complexes: The OsO4·(S,S)-TMEDA complex enables asymmetric dihydroxylation of meso-dienes with high diastereoselectivity, leveraging steric bulk for chiral induction . Non-bulky analogues (e.g., ethylenediamine derivatives) lack comparable selectivity.

Physical and Chemical Properties

Solubility and Stability

Property TMEDA·2HCl N,N'-Dimesitylethylenediamine (Free Base) B1 (Trifluorophenyl)
Solubility High in polar solvents (HCl salt) Low in water; soluble in organic solvents Moderate in DMSO .
Stability Stable under inert storage Prone to oxidation Sensitive to moisture
Melting Point Not reported 134–136°C (free base) Not reported

Spectroscopic Data

  • TMEDA·2HCl : IR spectra show N–H stretches at ~3200 cm⁻¹ (protonated amine) .
  • B1 : ¹H NMR displays aromatic signals at δ 6.8–7.2 ppm , distinct from TMEDA·2HCl’s shielded mesityl protons (δ 2.1–2.3 ppm for methyl groups) .

Biological Activity

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride is a compound with significant biological activity due to its unique chemical structure and properties. This article explores its biological effects, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and cancer therapy.

  • Molecular Formula : C20H30Cl2N2
  • Molecular Weight : 369.372 g/mol
  • CAS Number : 258278-23-8

The compound features two 2,4,6-trimethylphenyl groups linked to an ethane-1,2-diamine backbone, contributing to its distinctive reactivity and biological interactions .

This compound exhibits several mechanisms of action:

  • Metal Ion Complexation : The compound can form stable complexes with metal ions, enhancing its catalytic and biochemical activities.
  • Antioxidant Properties : It has been shown to possess antioxidant capabilities that can mitigate oxidative stress in biological systems.
  • Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis .

Antioxidant Effects

Research indicates that this compound demonstrates potent antioxidant activity. In vitro studies have shown that it can effectively scavenge free radicals and reduce oxidative damage in cellular models .

Cancer Therapeutics

Recent studies have highlighted the potential of this compound in cancer therapy. In particular:

  • Inhibition of Tumor Growth : In vivo experiments using mouse models have demonstrated that the compound can significantly inhibit the growth of various cancer cell lines. For instance, it showed a higher inhibition rate in triple-negative breast cancer cells compared to conventional treatments .
Cell LineIC50 (mM)Comparison with TEMPOL
MDA-MB-231 (metastatic)3.00Higher
MCF-7 (non-metastatic)1.08Comparable

The data suggests that this compound could serve as an effective adjuvant therapy alongside existing cancer treatments due to its lower toxicity profile compared to other antioxidants like TEMPOL .

Case Studies

  • Breast Cancer Model : A study administered this compound intravenously in a mouse xenograft model of breast cancer. Results indicated a significant reduction in tumor size after treatment compared to controls .
  • Oxidative Stress Reduction : In models of oxidative stress-induced damage (e.g., kidney injury), the compound maintained integrity and reduced cellular damage through its antioxidant properties .

Q & A

Q. What are the established synthetic routes for synthesizing N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride?

Methodological Answer: The compound is typically synthesized via a two-step process:

  • Step 1: Condensation of 2,4,6-trimethylaniline with glyoxal to form the diimine intermediate, N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine .
  • Step 2: Reduction of the diimine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by hydrochloride salt formation . Microwave-assisted synthesis has also been employed, significantly reducing reaction time (from hours to minutes) and improving yield (>95%) .

Comparative Table:

MethodReagents/ConditionsYieldReference
Traditional reductionLiAlH₄, THF, 0°C → RT, 12h~85%
Microwave-assistedNaBH₄, MeOH, 80°C, 20 min>95%

Q. How is the purity and structural integrity of this compound verified?

Methodological Answer: Analytical techniques include:

  • NMR Spectroscopy: Confirm the absence of diimine peaks (C=N, ~160 ppm in ¹³C NMR) and presence of amine protons (δ 1.5–2.5 ppm in ¹H NMR) .
  • X-ray Crystallography: Resolve the dihedral angles between the mesityl groups and the ethylenediamine backbone (e.g., Cr(CO)₄ complex in ).
  • Elemental Analysis: Match experimental C/H/N percentages to theoretical values (e.g., C: 64.3%, H: 7.4%, N: 7.5%) .

Advanced Research Questions

Q. How does this diamine ligand influence metal coordination chemistry?

Methodological Answer: The ligand forms stable complexes with transition metals (e.g., Cr, Os) due to its steric bulk and electron-donating mesityl groups:

  • Chromium Complexes: [Cr(CO)₄(L)] (L = ligand) exhibits a distorted octahedral geometry, confirmed by X-ray diffraction .
  • Osmium Catalysis: The OsO₄ complex enables asymmetric dihydroxylation of alkenes with >90% enantiomeric excess (e.g., in C-linked allolactose synthesis) .
  • Coordination Polymers (CPs): Ligand flexibility allows dimensionality control (1D → 3D) when combined with thiocyanate and transition metals .

Q. What strategies address solubility challenges in polar solvents?

Methodological Answer: The dihydrochloride salt improves aqueous solubility, but the free base is highly lipophilic. Strategies include:

  • Solvent Selection: Use dichloromethane (DCM) or THF for reactions requiring the free base .
  • Protonation: Acidic conditions (e.g., HCl in methanol) stabilize the water-soluble dihydrochloride form .
  • Co-solvents: Ethanol/water mixtures (1:1) enhance solubility for biological assays .

Q. How is this compound applied in asymmetric catalysis?

Methodological Answer: The ligand’s chiral environment (when derivatized) enables enantioselective transformations:

  • Asymmetric Dihydroxylation: OsO₄-ligand complexes convert meso-dienes to chiral diols with high diastereoselectivity (e.g., for carbohydrate analogues) .
  • Nickel Catalysis: Chiral derivatives (e.g., bis-hydroxyphenylmethylene analogs) facilitate cross-couplings of alkyl chlorides with arylzinc reagents .

Q. How can researchers mitigate diastereomer formation during synthesis?

Methodological Answer: Control stereochemistry via:

  • Chiral Resolution: Use enantiopure starting materials (e.g., (1R,2R)-diamine derivatives) .
  • Crystallization: Recrystallize from ethanol/water to isolate the desired diastereomer (e.g., trans-1,2-diamine vs. cis) .
  • Chromatography: Employ chiral columns (e.g., amylose-based) for separation .

Q. What are the stability considerations for this compound under varying conditions?

Methodological Answer:

  • Thermal Stability: Decomposes above 200°C; store at –20°C under inert atmosphere .
  • Light Sensitivity: The free base is photosensitive; use amber vials for storage .
  • Hydrolysis Resistance: Stable in acidic aqueous solutions (pH 2–6) but degrades in strong bases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride
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N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride

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